molecular formula C12H9BrN4 B8294590 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-5-ylamine

7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-5-ylamine

Cat. No. B8294590
M. Wt: 289.13 g/mol
InChI Key: GQBLELLLWMRMJD-UHFFFAOYSA-N
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Patent
US06355653B1

Procedure details

To a solution of 96 mg (0.51 mmol) 4-bromo-pyridine-2,6-diamine in 2.4 ml MeOH was added 121 mg (0.56 mmol) O-mesitylenesulfonylhydroxylamine (prepared from ethyl o-mesitylene-sulfonylacetohydroxamate and HClO4 (70%)) in 0.6 ml MeOH at −5° C. and after 15min 71 mg (0.56 mmol) benzaldehyde and stirred for 30 min. The addition of 4.8 ml 1N KOH was followed by extraction with ethylacetate, drying of the organic layer with Na2SO4, and removal of the volatile components. The residue was purified by column chromatography on silica eluting with ethylacetate and hexane (2:3). 58 mg(39%) of 7-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-5-ylamine were isolated, MS m/e (%): 290 (M++2, 44).
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.C1(C)C=C(C)C=C(C)C=1S(O[NH2:22])(=O)=O.[CH:24](=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[OH-].[K+]>CO>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]2[N:22]=[C:24]([C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)[N:9]=[C:4]2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
96 mg
Type
reactant
Smiles
BrC1=CC(=NC(=C1)N)N
Name
Quantity
121 mg
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ON)C
Name
Quantity
2.4 mL
Type
solvent
Smiles
CO
Name
Quantity
0.6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
71 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
4.8 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was followed by extraction with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the organic layer with Na2SO4, and removal of the volatile components
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica eluting with ethylacetate and hexane (2:3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=2N(C(=C1)N)N=C(N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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